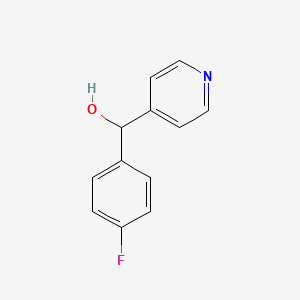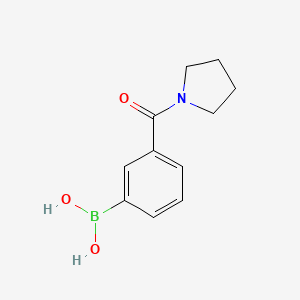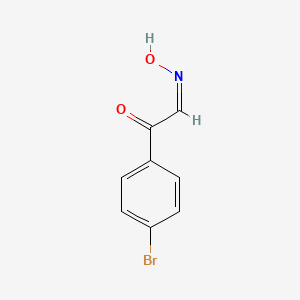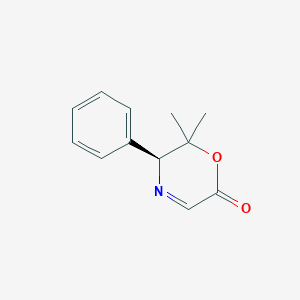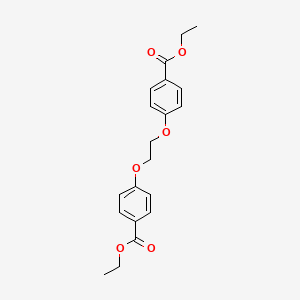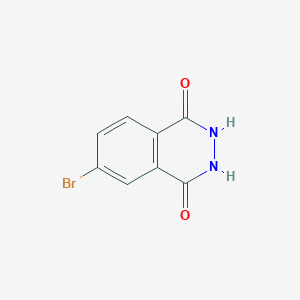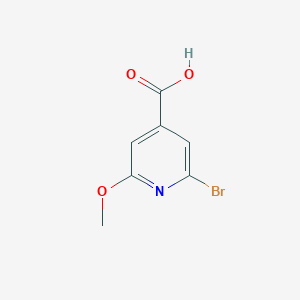
2-Bromo-6-methoxyisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methoxyisonicotinic acid is a chemical compound with the molecular formula C7H6BrNO3. It is a derivative of isonicotinic acid, featuring a bromine atom at the 2-position and a methoxy group at the 6-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxyisonicotinic acid typically involves the bromination of 6-methoxyisonicotinic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions to ensure selective bromination at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and control the reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methoxyisonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group. Reduction reactions can also modify the pyridine ring or the substituents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Major Products:
- Substituted derivatives with various functional groups replacing the bromine atom.
- Oxidized or reduced forms of the original compound.
- Coupled products with new carbon-carbon bonds .
Scientific Research Applications
2-Bromo-6-methoxyisonicotinic acid has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxyisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of isonicotinic acid are known to inhibit enzymes involved in bacterial cell wall synthesis, making them potential antibacterial agents .
Comparison with Similar Compounds
2-Bromo-6-methoxynaphthalene: An intermediate in the production of anti-inflammatory agents with potential anti-cancer properties.
6-Bromo-2-methoxynicotinic acid: Another brominated derivative of nicotinic acid with similar applications in organic synthesis and medicinal chemistry.
Uniqueness: 2-Bromo-6-methoxyisonicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of a bromine atom and a methoxy group allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
2-bromo-6-methoxypyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWQBBSWODQKLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465826 |
Source


|
| Record name | 2-Bromo-6-methoxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853029-93-3 |
Source


|
| Record name | 2-Bromo-6-methoxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
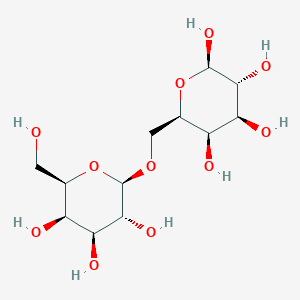
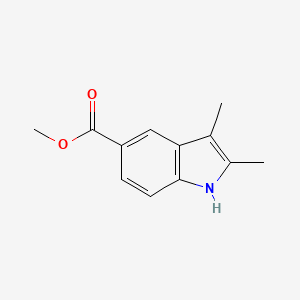

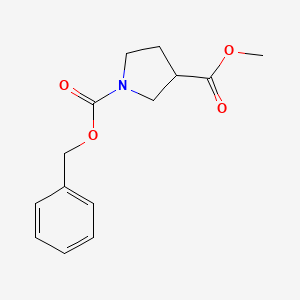
![2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID](/img/structure/B1339008.png)
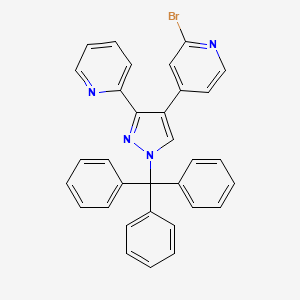
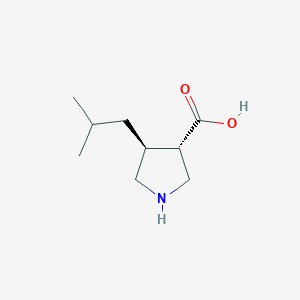
![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)
